2-(4-Methylphthalazinylthio)acetic acid
Description
2-(4-Methylphthalazinylthio)acetic acid is a chemical compound that belongs to the class of phthalazine derivatives. Phthalazine derivatives are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of a phthalazine ring substituted with a methyl group and a thioacetic acid moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
2-(4-methylphthalazin-1-yl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-7-8-4-2-3-5-9(8)11(13-12-7)16-6-10(14)15/h2-5H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBKORNWTJXUAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphthalazinylthio)acetic acid typically involves the reaction of 4-methylphthalazine with thioacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the thioether linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques, such as flow chemistry, may be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methylphthalazinylthio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The phthalazine ring can be reduced under specific conditions to yield dihydrophthalazine derivatives.
Substitution: The methyl group on the phthalazine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydrophthalazine derivatives, and various substituted phthalazine compounds.
Scientific Research Applications
2-(4-Methylphthalazinylthio)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methylphthalazinylthio)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Phthalazine: The parent compound of 2-(4-Methylphthalazinylthio)acetic acid, known for its diverse biological activities.
Phthalazinone: A derivative with a similar structure but different functional groups, used in various pharmacological applications.
Phthalazinedione: Another related compound with distinct chemical properties and applications.
Uniqueness: this compound is unique due to the presence of the thioacetic acid moiety, which imparts specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
2-(4-Methylphthalazinylthio)acetic acid is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of phthalazine derivatives, characterized by a phthalazine ring with a methyl substitution and a thioacetic acid moiety. The unique structure contributes to its biological activity, making it a subject of extensive research in medicinal chemistry.
Biological Activities
1. Antimicrobial Activity
Research indicates that phthalazine derivatives, including this compound, exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth, which is attributed to its ability to interact with bacterial enzymes and disrupt metabolic processes.
2. Anticancer Properties
Studies have demonstrated that this compound may possess anticancer activity. In vitro assays revealed that the compound induces apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. Its mechanism of action may involve the inhibition of specific kinases or the activation of pro-apoptotic factors .
3. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In animal models, it has shown significant reduction in inflammation markers, suggesting potential use in treating inflammatory diseases. The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
The biological effects of this compound are mediated through its interactions with various molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes critical for cellular metabolism, leading to reduced proliferation in cancer cells and diminished inflammatory responses.
- Receptor Binding : It may bind to specific receptors involved in pain perception and inflammation, modulating their activity and providing analgesic effects.
- Signal Transduction Pathways : The compound influences several signaling pathways, including those related to apoptosis and cell cycle regulation.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces inflammation markers in animal models |
Case Study: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
